molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2408726
CAS No.: 728908-01-8
M. Wt: 294.8
InChI Key: OHPFFMUNSCOOPC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 728908-01-8) is a chemical compound with the molecular formula C14H15ClN2OS and a molecular weight of 294.80 . This reagent belongs to the class of thiazole derivatives, a family of heterocyclic compounds recognized for their significant potential in medicinal chemistry research . The thiazole nucleus is a privileged structure in drug discovery, known for serving as a key pharmacophore in molecules with diverse biological activities . Specifically, structurally related compounds featuring a thiazole core and a chloroacetamide side chain are investigated as prospective antimicrobial and antiproliferative agents in scientific research . These analogues are studied for their in vitro efficacy against bacterial and fungal species, as well as their activity against human cancer cell lines, such as breast adenocarcinoma (MCF7) . The presence of the electron-withdrawing chloro group and the amide linkage in the molecular structure is considered a useful template for such biological evaluations . Molecular docking studies on similar active compounds suggest they can exhibit good docking scores with specific protein targets, indicating their potential as lead compounds for rational drug design . This product is intended for research and development purposes in a controlled laboratory environment only. Handling and Safety: Researchers should handle this material with appropriate care. While a specific safety data sheet for this exact compound was not available in the search results, compounds of this class may be harmful if swallowed, cause skin irritation, serious eye irritation, or may cause respiratory irritation . It is essential to consult the product's Safety Data Sheet (SDS) before use and to wear suitable protective equipment, including gloves, protective clothing, and eye/face protection . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPFFMUNSCOOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethylphenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex chemical entities.

Biology

  • Antimicrobial Activity : Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of specific bacterial strains .
  • Anticancer Potential : Thiazole derivatives are known for their anticancer activities. Studies have shown that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of Bcl-2 proteins .
CompoundCell Line TestedIC50 (µg/mL)Mechanism
This compoundHT29Not specifiedInduces apoptosis
Thiazole analogsJurkat< DoxorubicinBcl-2 inhibition

Medicine

  • Therapeutic Agent Exploration : Due to its unique structure, the compound is being investigated for potential therapeutic applications. Its interactions with specific molecular targets may lead to novel treatments for various diseases.

Industry

  • Material Development : The compound is utilized in the development of new materials and chemical processes, showcasing its industrial relevance.

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antimicrobial activity against various pathogens, although quantitative data remains limited. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in preliminary studies .

Anticancer Activity

The anticancer potential is well-documented; compounds containing thiazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the structure could yield more potent anticancer agents through enhanced cytotoxicity mechanisms .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chloro group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)propanamide
  • 2-chloro-N-(4-methylphenyl)propanamide
  • 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide stands out due to the presence of the thiazole ring, which imparts unique chemical and biological properties

Biological Activity

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with 2-chloropropanoyl chloride, facilitated by a base such as triethylamine. The process requires controlled temperature and inert conditions to minimize side reactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often exhibit antimicrobial properties. The specific compound has been investigated for its effectiveness against various bacterial strains. In vitro studies suggest that it can inhibit the growth of certain pathogens, although detailed quantitative data remains limited.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, with many compounds showing significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival .

CompoundCell Line TestedIC50 (µg/mL)Mechanism
This compoundHT29Not specifiedInduces apoptosis
Thiazole analogsJurkat< DoxorubicinBcl-2 inhibition

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting that modifications to this structure could yield more potent anticancer agents .

Neuroprotective Effects

Some studies have suggested that thiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be a significant factor in its therapeutic application against conditions like Alzheimer's disease .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and chloro group enhance binding affinity to enzymes or receptors involved in various signaling pathways. This interaction can lead to altered enzyme activity or receptor modulation, resulting in the observed biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin in multiple cancer cell lines, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy : Another research effort evaluated various thiazole compounds against a panel of bacterial strains, showing promising results in inhibiting growth at low concentrations.
  • Neuroprotective Potential : Investigations into the neuroprotective effects revealed that certain thiazole derivatives could mitigate oxidative stress-induced neuronal cell death, suggesting therapeutic avenues for neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-4-(4-ethylphenyl)thiazole with chloroacetyl chloride in the presence of a base like triethylamine or aqueous Na₂CO₃. Optimizing stoichiometry (e.g., equimolar ratios of reactants) and solvent choice (e.g., dioxane or ethanol-DMF mixtures) improves yield. Reaction temperature (20–25°C) and purification via recrystallization (ethanol/DMF) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • 1H/13C NMR : Prioritize signals for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the chloroacetamide group (δ ~4.2 ppm for CH₂Cl). The ethylphenyl substituent shows characteristic splitting patterns (e.g., triplet for CH₂CH₃) .
  • IR : Look for amide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
  • Mass spectrometry : The molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of Cl or ethyl groups) confirm structural integrity .

Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate its activity?

Thiazole derivatives often exhibit antibacterial or anticancer properties. For antibacterial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. For anticancer activity, employ cell viability assays (e.g., MTT) on relevant cancer lines, noting IC₅₀ values. Ensure controls for cytotoxicity (e.g., normal cell lines) and validate target engagement via protein synthesis inhibition assays, as suggested for structurally related compounds .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets, and what are the limitations of these models?

Molecular docking studies (using software like AutoDock Vina) can model interactions with targets like bacterial ribosomes or kinases. Focus on hydrogen bonding between the propanamide group and active-site residues, and hydrophobic interactions with the ethylphenyl moiety. Validate predictions with mutagenesis or crystallography. Limitations include inaccuracies in solvation/entropy effects and dynamic binding processes not captured in static models .

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives, such as variations in hydrogen-bonding networks or conformations?

Use high-resolution X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguities. For flexible substituents (e.g., ethylphenyl), analyze multiple crystal forms or employ DFT calculations to compare energetically favorable conformers. Cross-validate with NMR data in solution to distinguish solid-state vs. dynamic effects .

Q. How do substituent modifications (e.g., chloro vs. methyl groups) on the thiazole ring impact the compound’s reactivity and bioactivity?

Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing Cl with Br or varying phenyl substituents). Assess electronic effects via Hammett plots and steric impacts using molecular volume calculations. Bioactivity trends can be correlated with logP values to optimize pharmacokinetic properties .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated for reproducibility?

Challenges include low yields due to side reactions (e.g., hydrolysis of chloroacetamide) and purification difficulties. Mitigation strategies:

  • Use slow addition of chloroacetyl chloride to minimize exothermic side reactions.
  • Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
  • Optimize recrystallization solvents (e.g., ethanol-DMF mixtures) for bulk crystallization .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments .
  • Crystallography : Use SHELX programs for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Bioassays : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure statistical significance .

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